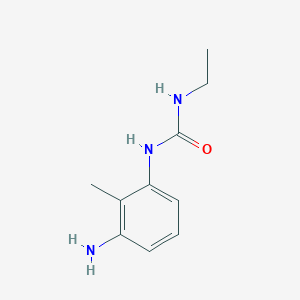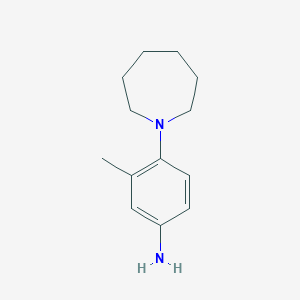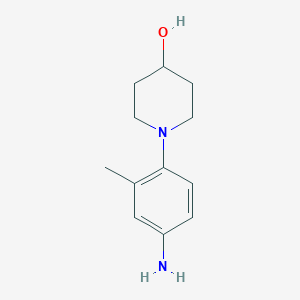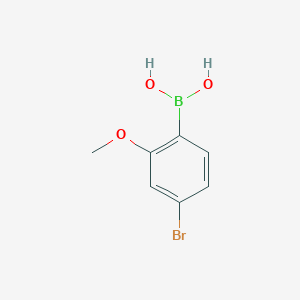
4-Bromo-2-methoxyphenylboronic acid
Descripción general
Descripción
4-Bromo-2-methoxyphenylboronic acid is a boronic acid derivative . It is widely used in organic synthesis for carbon-carbon bond formation . The molecular formula of this compound is C7H8BBrO3 .
Synthesis Analysis
In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . The synthesis of similar compounds has been reported via borylation, oxidation, nitration, esterification, and hydrogenation .Molecular Structure Analysis
The molecular weight of 4-Bromo-2-methoxyphenylboronic acid is 230.85 g/mol . The InChI code of this compound is 1S/C7H8BBrO3/c1-12-7-4-5 (9)2-3-6 (7)8 (10)11/h2-4,10-11H,1H3 .Chemical Reactions Analysis
Boronic acids are generally used as building blocks and synthetic intermediates . They are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The density of 4-Bromo-2-methoxyphenylboronic acid is 1.6±0.1 g/cm3 . The boiling point of this compound is 354.5±52.0ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Supramolecular Assemblies
4-Bromo-2-methoxyphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. Research has shown that phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, form complexes with various compounds due to hydrogen bonding interactions. These assemblies have potential applications in the field of molecular recognition and sensor development (Pedireddi & Seethalekshmi, 2004).
Suzuki Cross-Coupling Reactions
The compound has been utilized in Suzuki cross-coupling reactions to synthesize novel heteroarylpyridine derivatives. This type of reaction is fundamental in the field of organic chemistry for creating carbon-carbon bonds and thus has broad applications in the synthesis of various organic compounds, including pharmaceuticals (Parry et al., 2002).
Fluorescence Quenching Studies
In the realm of photophysics, derivatives of 4-Bromo-2-methoxyphenylboronic acid, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties. These studies are crucial for understanding the interaction of these compounds with light, which has implications in sensor technology and material science (Geethanjali, Nagaraja, & Melavanki, 2015).
Bromophenol Derivatives Research
Research on bromophenol derivatives from the red alga Rhodomela confervoides has included compounds structurally related to 4-Bromo-2-methoxyphenylboronic acid. These studies are significant for identifying new compounds with potential pharmaceutical applications (Zhao et al., 2004).
Catalytic Applications
The compound has been involved in studies exploring very fast Suzuki–Miyaura reactions catalyzed by Pd(OAc)2, demonstrating its utility in efficient and rapid chemical transformations. This research is relevant in the development of new catalytic processes in organic chemistry (Zotto et al., 2008).
Pharmaceutical Synthesis
In pharmaceutical research, 4-Bromo-2-methoxyphenylboronic acid derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives based on thiophene have been studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(4-bromo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDDRPEDLXFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681883 | |
| Record name | (4-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxyphenylboronic acid | |
CAS RN |
889849-21-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)
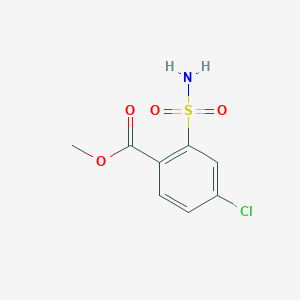
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
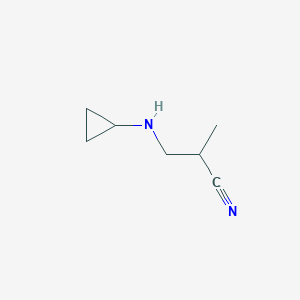
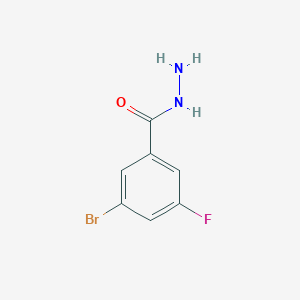
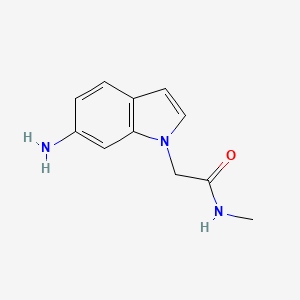
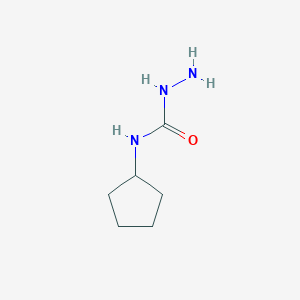
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
